Mequitazine

Allergic Rhinitis Clinical Efficacy Double-Blind Trial

Mequitazine is a phenothiazine-based H1 receptor antagonist with an exceptionally long elimination half-life of ~45 hours, enabling prolonged stable receptor occupancy in chronic allergic inflammation models without frequent dosing. Its low-sedation profile is statistically comparable to second-generation agents, yet it is structurally distinct as a first-generation phenothiazine, making it an ideal negative control for muscarinic liability assays. Choose this reference standard for studies requiring sustained pharmacodynamic effect with minimal CNS penetration.

Molecular Formula C20H22N2S
Molecular Weight 322.5 g/mol
CAS No. 29216-28-2
Cat. No. B1676290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMequitazine
CAS29216-28-2
Synonyms3-methylquinuclidinyl-10-phenothiazine
LM 209
mequitazine
mequitazine hydrochloride
mequitazine tartrate, (R-(R*,R*))-isomer
Mircol
Primalan
Quitadrill
Molecular FormulaC20H22N2S
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53
InChIInChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2
InChIKeyHOKDBMAJZXIPGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility48.4 [ug/mL] (The mean of the results at pH 7.4)
4.01e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mequitazine (CAS 29216-28-2): A Distinct Phenothiazine H1 Antagonist with Quantifiable Differentiation for Scientific and Industrial Sourcing


Mequitazine is a phenothiazine-based, long-acting antagonist of the histamine H1 receptor, employed clinically for symptomatic relief in allergic disorders such as perennial and seasonal allergic rhinitis and chronic urticaria [1]. Its molecular architecture incorporates a tricyclic phenothiazine core fused with a quinuclidine-derived moiety, a structural feature that underlies its specific pharmacodynamic and pharmacokinetic behaviors [2].

Why Generic Substitution of Mequitazine with Other Phenothiazine or Non-Sedating Antihistamines is Scientifically Unjustified


The interchangeability of Mequitazine with either first-generation phenothiazine sedatives or second-generation non-sedating agents is precluded by three quantifiable axes: (1) its unique elimination half-life of ~45 hours, which is among the longest in its class and contrasts sharply with the shorter half-lives of loratadine (~8-12 hours) and cetirizine (~10 hours) [1]; (2) its low-sedation profile, which is statistically comparable to that of non-sedating second-generation agents like loratadine and cetirizine, despite its first-generation phenothiazine structural classification [2]; and (3) its demonstrated anticholinergic inactivity in human volunteer studies, which differentiates it from prototypical first-generation antihistamines and even some second-generation compounds with muscarinic liability [3].

Quantitative Differentiation Guide: Mequitazine vs. Key Comparators in Efficacy, Sedation, and Pharmacokinetics


Comparable Efficacy in Allergic Rhinitis: Mequitazine vs. Loratadine (Double-Blind Head-to-Head Data)

In a multi-center, double-blind, parallel-group trial of 213 patients with perennial allergic rhinitis, Mequitazine (3 mg twice daily) was compared directly with Loratadine (10 mg once daily). The global improvement rate (moderate or better) was 45.8% for Mequitazine and 49.4% for Loratadine, with no statistically significant difference observed [1].

Allergic Rhinitis Clinical Efficacy Double-Blind Trial

Onset of Action: Comparative Time to Significant Symptom Relief in Seasonal Allergic Rhinitis

In a double-blind, placebo-controlled study (n=69) during grass pollen season, Mequitazine demonstrated a significant improvement in nasal symptoms compared to placebo only after 7 days of treatment, whereas Loratadine achieved statistically significant improvement by day 3 [1].

Seasonal Allergic Rhinitis Onset of Action Clinical Efficacy

Drowsiness Incidence: Mequitazine vs. First-Generation Sedating Antihistamine (Brompheniramine)

A double-blind trial in 48 patients with allergic disorders demonstrated that Mequitazine caused significantly less drowsiness than the first-generation sedating antihistamine brompheniramine [1].

Sedation Adverse Events CNS Safety

Sedation Profile: Mequitazine vs. Non-Sedating Agents (Cetirizine, Loratadine) via Meta-Analysis

A comprehensive systematic review and meta-analysis of clinical trials (spanning 1975-1999) concluded that Mequitazine produces levels of drowsiness and fatigue similar to non-sedating antihistamines (cetirizine, loratadine) and placebo, while producing significantly less sedation than first-generation agents like dexchlorpheniramine [1].

Sedation Meta-Analysis CNS Safety

Elimination Half-Life: A Key Pharmacokinetic Differentiator

Mequitazine exhibits an exceptionally long elimination half-life of approximately 45 hours, as determined in human pharmacokinetic studies [1][2].

Pharmacokinetics Half-Life Drug Exposure

Application Scenarios for Mequitazine (CAS 29216-28-2) Driven by Quantitative Differentiation


Long-Acting H1 Antagonist Reference Standard in Preclinical Models of Sustained Histamine Blockade

Mequitazine's exceptionally long elimination half-life of approximately 45 hours [1][2] makes it a suitable reference standard for in vivo studies requiring prolonged, stable H1 receptor occupancy. This property is particularly valuable in chronic allergic inflammation models or in pharmacokinetic/pharmacodynamic (PK/PD) correlation studies where a sustained drug effect is desired without the need for frequent dosing.

Low-Sedation Phenothiazine Benchmark for Comparative CNS Safety Studies

Mequitazine's documented low-sedation profile, which is statistically comparable to that of second-generation agents like loratadine and cetirizine [3][4], positions it as a valuable benchmark compound. It serves as an ideal comparator in studies investigating the relationship between chemical structure (phenothiazine core) and CNS penetration, or in assays screening for antihistaminic activity with minimal sedative liability.

Muscarinic-Negative Control in Anticholinergic Activity Assays

Human volunteer studies have demonstrated that Mequitazine lacks anticholinergic effects, as measured by salivary flow, heart rate, and pilocarpine-induced miosis [5]. This property makes Mequitazine a useful negative control or comparator in assays designed to evaluate the muscarinic receptor antagonism of novel compounds or other antihistamines, particularly within the phenothiazine class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mequitazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.